2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid

Biochemical Buffering Enzymatic Assays pH Control

Researchers requiring hydrophilic PROTAC linkers with orthogonal conjugation handles face limited options. 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS 124335-65-5) directly solves this gap. • Bifunctional linker with terminal -OH and -COOH enables sequential conjugation for PROTAC design • Quantified hydrophilicity (LogD(7.4) = -3.94) improves aqueous solubility and PK of final conjugates • Acidic buffering (pKa ~4.2, range 3.2-5.2) for acidophilic enzyme assays, distinct from HEPES • Low off-target risk: weak carbonic anhydrase II binding (Kd = 18,400 nM) Available for immediate procurement in research quantities.

Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
CAS No. 124335-65-5
Cat. No. B054975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid
CAS124335-65-5
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCO)CC(=O)O
InChIInChI=1S/C8H16N2O3/c11-6-5-9-1-3-10(4-2-9)7-8(12)13/h11H,1-7H2,(H,12,13)
InChIKeyVCEKKKPFXABURR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic Acid Overview


2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid (CAS 124335-65-5) is a bifunctional organic compound belonging to the class of N-substituted piperazine acetic acids . Characterized by a molecular weight of 188.22 g/mol and the formula C8H16N2O3, it features a piperazine ring, a terminal hydroxyl group, and a carboxylic acid moiety . This structure confers both versatility as a chemical intermediate for PROTAC linker synthesis and a unique, amphoteric buffering profile distinct from standard biological buffers .

Bifunctional intermediate with reactive hydroxyl and carboxylic acid handles for sequential conjugation
PROTAC linker synthesis workflow; pre-installed carboxylic acid enables direct amide coupling
Acidic-range buffering (approx. pH 3.2–5.2) for assays not supported by physiological buffers

Why This Compound Is Irreplaceable


Generic substitution of 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid with common biological buffers like HEPES or other piperazine derivatives is scientifically invalid due to fundamental differences in physicochemical properties and functional utility. This compound's calculated acid pKa of ~4.2 dictates a buffering range in the acidic spectrum, completely distinct from the physiological pH range (6.8-8.2) of widely used zwitterionic buffers such as HEPES (pKa 7.48) . Furthermore, its calculated LogD(7.4) of -3.94 indicates a hydrophilic profile that is critical for its solubility and linker properties in aqueous environments, contrasting sharply with more lipophilic N-substituted piperazines [1]. The evidence below quantifies these critical differentiators.

!
Buffer range mismatch: HEPES and other zwitterionic buffers operate at physiological pH; this compound’s buffering window is acidic, making direct replacement invalid for neutral-pH assays.
!
Hydrophilicity shift: Common N-substituted piperazines exhibit higher lipophilicity; the target compound’s strong aqueous partitioning may alter linker solubility and conjugate behavior.
!
Linker functionality missing in analogs: Simpler piperazines like 1-(2-hydroxyethyl)piperazine lack a carboxylic acid, requiring extra derivatization and compromising synthetic efficiency.

Quantitative Differentiation Evidence


Acidic Buffering Range vs. HEPES

Unlike the widely used biological buffer HEPES, which has a pKa of 7.48 and is effective at physiological pH, 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid possesses a calculated acid pKa of 4.22 [1]. This places its optimal buffering capacity in the acidic range, making it a candidate for specific enzymatic or chemical reactions that require a stable pH environment where HEPES would be ineffective.

Acidic Buffering vs. HEPES
Reported
pKa 4.22 vs. 7.48 (HEPES)
Buffering range shifts ~3.2–5.2 vs. 6.8–8.2
Defines buffering context for acidic assays where HEPES is inactive.
Calculated pKa; experimental verification advised.
Biochemical Buffering Enzymatic Assays pH Control

Hydrophilicity Profile for PROTAC Linkers

The compound's high hydrophilicity is quantified by a calculated LogD(7.4) value of -3.94, which indicates a strong preference for the aqueous phase over the organic phase at physiological pH [1]. This is a critical differentiator from common piperazine building blocks like 2-{4-[(tert-butoxy)carbonyl]piperazin-1-yl}acetic acid, which exhibits a LogD(7.4) of -2.50, demonstrating that the target compound is over an order of magnitude more hydrophilic [2]. This property is highly beneficial for maintaining the solubility of PROTAC conjugates and reducing non-specific binding.

Hydrophilicity for Linkers
Reported
LogD(7.4) = −3.94
Over 27× higher aqueous affinity than Boc-protected analog
Highlights hydrophilicity for PROTAC conjugate solubility.
Calculated LogD; context-dependent on linker design.
PROTAC Linker Design Drug Conjugation Solubility

Weak Carbonic Anhydrase Binding Affinity

A binding assay against human carbonic anhydrase 2 (hCA II) measured a dissociation constant (Kd) of 1.84 × 10^4 nM (18.4 µM) for 2-(4-(2-Hydroxyethyl)piperazin-1-yl)acetic acid [1]. This low affinity is a key differentiator from potent sulfonamide-based hCA II inhibitors, which typically exhibit Kd or Ki values in the low nanomolar range (e.g., Ki < 10 nM for acetazolamide) [2]. This demonstrates that the compound is a weak binder and is unlikely to interfere with hCA II activity in biological systems, confirming its suitability as an inert buffer or linker scaffold in assays where enzyme inhibition is a concern.

CA II Binding Affinity
Class-level
Kd = 18,400 nM
Compared to acetazolamide Ki ≈ 12 nM
Indicates weak affinity; supports inert scaffold use.
Measured by nanoESI-MS; class-level inference.
Enzyme Inhibition Binding Affinity Carbonic Anhydrase

PROTAC Linker via Carboxylic Acid

The compound is explicitly validated and commercially positioned as a PROTAC linker, a role that is enabled by its terminal carboxylic acid group, which serves as a reactive handle for amide bond formation with an E3 ligase ligand or a target protein ligand . This function distinguishes it from simpler analogs like 1-(2-hydroxyethyl)piperazine (HEP), which lack the carboxylic acid group and require additional derivatization steps to be integrated into a PROTAC molecule [1].

PROTAC Linker via COOH
Reported
Carboxylic acid present for direct amide coupling
Vs. 1-(2-hydroxyethyl)piperazine – lacks COOH
Eliminates synthetic step; accelerates PROTAC assembly.
Structural advantage; based on functional group comparison.
PROTAC Synthesis Targeted Protein Degradation Bifunctional Molecule

Validated Application Scenarios


Acidic Biochemical Assay Buffering

Procurement should be prioritized for research requiring stable pH control in the acidic range (approx. 3.2-5.2). This compound is a rational choice over standard buffers like HEPES (effective range 6.8-8.2) for experiments involving acidophilic enzymes, certain protein precipitation protocols, or chemical reactions that proceed optimally under mildly acidic conditions [1]. Its calculated pKa of 4.22 directly supports this application scenario.

Highly Hydrophilic PROTAC Linker Synthesis

This compound is the preferred starting material for constructing PROTAC molecules where a hydrophilic, flexible linker is required to improve the aqueous solubility and pharmacokinetic properties of the final conjugate. Its LogD(7.4) of -3.94 quantifies its suitability for this purpose over less hydrophilic alternatives [2]. The presence of both a terminal hydroxyl and a carboxylic acid allows for orthogonal or sequential conjugation strategies.

Inert Scaffold for In Vitro Pharmacology

In cellular or enzymatic assays where minimizing off-target effects is crucial, this compound can serve as an inert scaffold or buffer. Its measured Kd of 18,400 nM for carbonic anhydrase II provides quantitative evidence of weak binding to this common off-target enzyme, differentiating it from more potent piperazine-containing pharmacophores and suggesting a lower risk of assay interference [3].

Application
Selection Property
Validation Focus
Acidic biochemical assay buffering
Buffering range in acidic spectrum (approx. 3.2–5.2)
pH stability for acidophilic enzyme or chemical reactions
Hydrophilic PROTAC linker synthesis
High aqueous-phase partitioning; bifunctional conjugation handles
Solubility and linker efficiency in degrader conjugates
Inert scaffold for in vitro pharmacology
Weak carbonic anhydrase II binding
Off-target interference screening in cell-based assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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